N-(2-ethoxyphenyl)-2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide
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Overview
Description
N-(2-ethoxyphenyl)-2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a complex structure that includes an indole moiety, a sulfonyl group, and a fluorobenzyl substituent, which contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxyphenyl)-2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide typically involves multiple steps, starting from commercially available precursors. A general synthetic route might include:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced by reacting the indole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Fluorobenzyl Group: The fluorobenzyl group can be attached through a nucleophilic substitution reaction, where the indole sulfonyl derivative reacts with a fluorobenzyl halide.
Acetamide Formation: The final step involves the formation of the acetamide linkage by reacting the intermediate with 2-ethoxyphenylamine under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethoxyphenyl)-2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings or the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and bases like sodium hydride or potassium carbonate.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(2-ethoxyphenyl)-2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be investigated for its potential as a pharmacological agent. The presence of the indole moiety suggests possible interactions with biological targets such as enzymes or receptors, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Compounds with similar structures have been studied for their anti-inflammatory, anticancer, and antimicrobial activities.
Industry
In the industrial sector, this compound might be used in the development of new materials with specific properties, such as polymers or coatings that require the unique chemical characteristics imparted by the indole and sulfonyl groups.
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)-2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide would depend on its specific biological target. Generally, compounds with an indole core can interact with various enzymes or receptors, potentially inhibiting or modulating their activity. The sulfonyl group may enhance binding affinity or selectivity, while the fluorobenzyl group could influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
N-(2-ethoxyphenyl)-2-(3-(benzylsulfonyl)-1H-indol-1-yl)acetamide: Similar structure but lacks the fluorine atom, which may affect its biological activity and chemical properties.
N-(2-ethoxyphenyl)-2-(3-((2-chlorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide: Contains a chlorine atom instead of fluorine, potentially altering its reactivity and interactions with biological targets.
N-(2-ethoxyphenyl)-2-(3-((2-methylbenzyl)sulfonyl)-1H-indol-1-yl)acetamide: The methyl group may influence the compound’s lipophilicity and metabolic stability.
Uniqueness
N-(2-ethoxyphenyl)-2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide is unique due to the presence of the fluorobenzyl group, which can significantly impact its chemical reactivity and biological interactions. Fluorine atoms are known to enhance metabolic stability and binding affinity in drug molecules, making this compound particularly interesting for further research and development.
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-[3-[(2-fluorophenyl)methylsulfonyl]indol-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23FN2O4S/c1-2-32-23-14-8-6-12-21(23)27-25(29)16-28-15-24(19-10-4-7-13-22(19)28)33(30,31)17-18-9-3-5-11-20(18)26/h3-15H,2,16-17H2,1H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMCPCQJUAHDJIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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